molecular formula C25H27FN6O2 B11414908 8-[(4-benzylpiperazin-1-yl)methyl]-7-(4-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

8-[(4-benzylpiperazin-1-yl)methyl]-7-(4-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11414908
M. Wt: 462.5 g/mol
InChI Key: ZKZPKIBCOBSMBP-UHFFFAOYSA-N
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Description

8-[(4-Benzylpiperazin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a fluorophenyl group, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-benzylpiperazin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-benzylpiperazine with a suitable aldehyde to form an intermediate, which is then subjected to further reactions to introduce the fluorophenyl and purine groups. The reaction conditions often include the use of solvents like methanol and catalysts such as sodium cyanoborohydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

8-[(4-Benzylpiperazin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce halogenated derivatives .

Scientific Research Applications

8-[(4-Benzylpiperazin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(4-benzylpiperazin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(4-Benzylpiperazin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its combination of a purine core with both benzylpiperazine and fluorophenyl groups.

Properties

Molecular Formula

C25H27FN6O2

Molecular Weight

462.5 g/mol

IUPAC Name

8-[(4-benzylpiperazin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C25H27FN6O2/c1-29-23-22(24(33)28-25(29)34)32(16-19-7-9-20(26)10-8-19)21(27-23)17-31-13-11-30(12-14-31)15-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3,(H,28,33,34)

InChI Key

ZKZPKIBCOBSMBP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)CC4=CC=CC=C4)CC5=CC=C(C=C5)F

Origin of Product

United States

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